molecular formula C19H23F3N4O B2683363 N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide CAS No. 1043119-89-6

N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide

Cat. No. B2683363
CAS RN: 1043119-89-6
M. Wt: 380.415
InChI Key: OPIVNBXLRYXIPM-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide is a useful research compound. Its molecular formula is C19H23F3N4O and its molecular weight is 380.415. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been utilized as a key intermediate in the synthesis of various heterocycles, such as coumarin, pyridine, pyrrole, thiazole, pyrazolo[5,1-c]triazine, and aminopyrazole. These synthesized compounds have been evaluated for their antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Steric and Electronic Factors in Cyclopalladation

Research has explored the cyclopalladation of various aniline derivatives, including N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide, focusing on the steric and electronic influences on this process (Mossi, Klaus, & Rys, 1992).

Intramolecular Cyclisation and Synthesis of Pyrrolidin-2-ones

The compound has been involved in the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, a crucial structure in the synthesis of biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996).

N-Monomethylation of Primary Aryl Amines

The compound has been used in methods for the specific synthesis of N-monomethylarylamines, contributing to the development of potential agents for imaging Alzheimer’s disease (Peng, Liu, Tang, Cai, & Pike, 2009).

Insecticidal Assessment

Innovative heterocycles incorporating the compound have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Microtubule Targeting in Cancer Therapy

The compound has been used in the design and synthesis of molecules targeting the colchicine site on tubulin, showing promise in overcoming drug resistance in cancer treatment (Gangjee, Zhao, Lin, Raghavan, Roberts, Risinger, Hamel, & Mooberry, 2010).

Synthesis of Pyrrolidines and Pyrrolidin-2-ones

Various studies have focused on the synthesis of pyrrolidines and pyrrolidin-2-ones using this compound, demonstrating its utility in the creation of diverse nitrogen-containing compounds relevant in medicinal chemistry https://consensus.app/papers/synthesis-15substituted-pyrrolidin2ones-boichenko/3f67a30bbb215f8dbfa3959edfd13891/?utm_source=chatgpt" target="_blank">(Carson & Kerr, 2005; Boichenko et al., 2022)

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-18(12-23,13-4-5-13)25-17(27)11-24-15-10-14(19(20,21)22)6-7-16(15)26-8-2-3-9-26/h6-7,10,13,24H,2-5,8-9,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIVNBXLRYXIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide

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